molecular formula C6H7N<br>C6H7N<br>C5H4N(CH3) B031789 2-Methylpyridine CAS No. 109-06-8

2-Methylpyridine

Cat. No.: B031789
CAS No.: 109-06-8
M. Wt: 93.13 g/mol
InChI Key: BSKHPKMHTQYZBB-UHFFFAOYSA-N
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Description

2-Methylpyridine, also known as 2-picoline, is an organic compound with the chemical formula C₆H₇N. It is a colorless liquid with an unpleasant odor similar to pyridine. This compound is primarily used in the production of other chemicals, including vinylpyridine and the agrichemical nitrapyrin .

Mechanism of Action

Target of Action

2-Methylpyridine, also known as 2-picoline, is a colorless liquid with an unpleasant odor . It is mainly used to make vinylpyridine and the agrichemical nitrapyrin It’s known that most of the reactions of picoline are centered on the methyl group .

Mode of Action

It’s known that the principal use of 2-picoline is as a precursor of 2-vinylpyridine . The conversion is achieved by condensation with formaldehyde . This suggests that this compound interacts with its targets through chemical reactions, leading to the formation of new compounds.

Biochemical Pathways

strain R1 . This suggests that this compound may be involved in microbial metabolic pathways.

Pharmacokinetics

A study on a platinum complex containing this compound (amd473) showed that following intravenous administration, a biexponential decay was observed in the plasma with a rapid distribution half-life of 24 minutes followed by a slow elimination half-life of 44 hours . This suggests that this compound may have similar ADME properties.

Result of Action

It’s known that this compound is often reported as an environmental contaminant associated with facilities processing oil shale or coal . This suggests that this compound may have environmental impacts.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, this compound is often reported as an environmental contaminant associated with facilities processing oil shale or coal . Furthermore, this compound is readily degradable by certain microorganisms, such as Arthrobacter sp. strain R1 . This suggests that the presence of specific microorganisms in the environment can influence the degradation and therefore the action of this compound.

Biochemical Analysis

Biochemical Properties

2-Methylpyridine interacts with various enzymes and proteins in biochemical reactions . Most reactions of this compound are centered on the methyl group . For instance, it is used as a precursor of 2-vinylpyridine, a conversion achieved by condensation with formaldehyde . It is also a precursor to the agrichemical nitrapyrin, which prevents loss of ammonia from fertilizers .

Cellular Effects

It has been suggested that this compound may enhance cellular responses to UV-induced damage and promote abnormal keratinocyte proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves several enzymatic steps. For example, treatment of this compound with butyllithium results in deprotonation of the methyl group . This suggests that this compound may interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is detected and quantified using high-performance liquid chromatography (HPLC) . The substrate is completely utilized within 24 hours

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced by two principal routes: one involves the condensation of acetaldehyde and ammonia, and the other involves the condensation of acetone and acrylonitrile . The degradation of this compound proceeds through a direct ring cleavage catalyzed by a two-component flavin-dependent monooxygenase system .

Comparison with Similar Compounds

2-Methylpyridine is similar to other methylpyridines, such as 3-methylpyridine and 4-methylpyridine. it is unique in its specific applications and reactivity:

Properties

IUPAC Name

2-methylpyridine
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InChI

InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3
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InChI Key

BSKHPKMHTQYZBB-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=N1
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Molecular Formula

C6H7N, Array
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DSSTOX Substance ID

DTXSID9021899
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Molecular Weight

93.13 g/mol
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Physical Description

2-methylpyridine is a colorless liquid with a strong, unpleasant odor. Floats on water. Poisonous vapor is produced. (USCG, 1999), Liquid, Colorless liquid with a strong, unpleasant odor; [HSDB], Colorless liquid with a strong unpleasant odor; [Hawley] Colorless or yellow tinted clear liquid; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

262 to 264 °F at 760 mmHg (NTP, 1992), 129.4 °C, 128-129 °C
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Flash Point

97 °F (NTP, 1992), 26 °C, 102 °F (39 °C)(Open cup), 26 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible in water at 20 °C, Very sol in acetone, Miscible with alcohol, ether, Solubility in water: miscible
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Density

0.944 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9443 at 20 °C/4 °C, Relative density (water = 1): 0.95
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Vapor Density

3.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.2 (Air= 1), Relative vapor density (air = 1): 3.2
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Vapor Pressure

8 mmHg at 68 °F ; 40 mmHg at 124.2 °F; 100 mmHg at 160.5 °F (NTP, 1992), 11.2 [mmHg], Vapor pressure = 11.4 hPa at 20.3 °C (8.55 mm Hg), 11.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2
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Color/Form

Colorless liquid

CAS No.

109-06-8, 38762-42-4, 1333-41-1
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Melting Point

-94 °F (NTP, 1992), -66.65 °C, -70 °C
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Record name 2-METHYLPYRIDINE
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Synthesis routes and methods I

Procedure details

A mixture of 105.7 g (2.71 moles) of sodamide and 337 cc of xylene containing 1.0 cc of oleic acid was placed in a liter Magne Drive, equipped as described in Example 15. The autoclave was closed, purged of air with nitrogen and pressurized to 100 psig with nitrogen (pressure relief valve was set at 100 psig). The sodamide slurry was heated with stirring to 190° C. and 191.7 g (2.06 moles) of 2-picoline was started adding from a Fisher-porter pressure bottle. The addition was completed over a period of 84 minutes within a temperature range of 188°-198° C. During the addition, ammonia and hydrogen were evolved and passed through the pressure relief valve. The reaction mixture was heated about 10 minutes longer, cooled to 40° C. and hydrolyzed with 200 cc of water. After adding 50 cc of ispropanol, the aqueous phase was separated. It was extracted twice, each time with 60 cc of a solution of 2 volumes of xylene to 1 volume of isopropanol. The original oil layer and extracts were combined and distilled to recover 37.7 g of 2-picoline. 48.7 g of 2-amino-6-methylpyridine and 72.8 g of material boiling from 212° C. at 102 mm to 220° C. at 104 mm. The material was a solid at room temperature and analyzed 90% pure by GLC. An analytical sample (m.p. 63.4°-64.6° C.) was prepared by recrystallization from isopropanol. The NMR spectra was identical with m-phenylenediamine. Anal. Calc'd. for C6H8N2 : C, 66.67; H, 7.41; N, 25.92. Found: C, 66.90; H, 7.21; N, 26.08. The N,N'-diacetyl-m-phenylenediamine derivative was prepared, m.p. 190°-191° C. Literature m.p. is 191° C. Beilstein 13, (1), 13. The yield of m-phenylenediamine, based on 2-picoline recovered, was 36.6%. The amination of 2-picoline at atmospheric pressure under standard Chichibabin conditions gives little if an m-phenylenediamine. The m-phenlenediamine is a rubber curing agent and is also valuable as a corrosion inhibitor.
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Synthesis routes and methods II

Procedure details

Specifically, Examples of the above-described U.S. Pat. No. 4,861,894 describe that the pyridine bases are synthesized using acetaldehyde and formaldehyde as starting materials to obtain pyridine yield of 47% and picoline yield of 17% (total yield of 61%). Furthermore, Japanese Patent Publication Kokoku No. 92368/1994 [Japanese Patent Publication Kokai No. 181256/1987] and Japanese Patent Publication Kokoku No. 92369/1994 [Japanese Patent Publication Kokai No. 139168/1988] describe processes in which there are employed zeolites in or on to which Tl, Co, and Pb compounds are carried.
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17%
Yield
47%

Synthesis routes and methods III

Procedure details

Under ambient temperature, nitrogen gas is fed into a 500 ml three-necked flask polymerization vessel. All reactions are performed under a nitrogen environment. About 160 g of DMAC used as solvent is added into the flask. About 18.77 g (0.059 mole) of TMFB are dissolved into the DMAC. After the TMFB is completely dissolved in the DMAC solvent, about 13.35 g (0.045 moles) of BPDA and about 7.87 g (0.015 moles) of BPADA are added into the liquid solution, which is then continuously agitated for about 4 hours for forming a PAA solution with a viscosity of about 150,000 cP. The PAA solution is mixed with a dehydrant acetic anhydride and a catalyst picoline with a PAA:acetic anhydride:picoline molar ratio of about 1:2:1 to obtain a precursor solution. A polyimide film is casted in the same manner as Example 1.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpyridine
Reactant of Route 2
2-Methylpyridine
Reactant of Route 3
2-Methylpyridine
Reactant of Route 4
2-Methylpyridine
Reactant of Route 5
2-Methylpyridine
Reactant of Route 6
2-Methylpyridine

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